

# (R)-1-(2-Chlorophenyl)ethanol physical and chemical properties

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## Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

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An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **(R)-1-(2-Chlorophenyl)ethanol**, a chiral building block of significant interest in the pharmaceutical industry.

## Core Physical and Chemical Properties

**(R)-1-(2-Chlorophenyl)ethanol** is a chiral secondary alcohol. Its enantiomeric purity is crucial for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Table 1: Physical and Chemical Properties of (R)-1-(2-Chlorophenyl)ethanol

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	156.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	120466-66-2	<a href="#">[1]</a>
Appearance	Colorless to light yellow clear liquid	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	121-123 °C at 14 mmHg	
Refractive Index	1.5420-1.5480 @ 20°C	<a href="#">[5]</a>
pKa	14.05 ± 0.20 (Predicted)	<a href="#">[6]</a>
Solubility	Slightly soluble in water.	<a href="#">[6]</a>
IUPAC Name	(1R)-1-(2-chlorophenyl)ethan-1-ol	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **(R)-1-(2-Chlorophenyl)ethanol**.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.49 (d, J = 6.4 Hz, 3H), 2.68 (s, 1H), 5.08–5.10 (m, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.28–7.34 (m, 2H), 7.60 (d, J= 7.6 Hz, 1H).[[7](#)]
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1.[[7](#)]
- Infrared (IR) (thin film):  $\nu_{\text{max}}$  (cm<sup>-1</sup>) = 3357, 3069, 1474, 1437, 1048, 754, 692.[[7](#)]

Various spectral information, including 1D NMR, Mass Spectrometry, and IR spectra, are available in public databases like PubChem.[[4](#)][[8](#)]

## Applications in Drug Development

**(R)-1-(2-Chlorophenyl)ethanol** serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[[9](#)][[10](#)] Its stereogenic center is critical for the biological activity of the final

drug molecule.

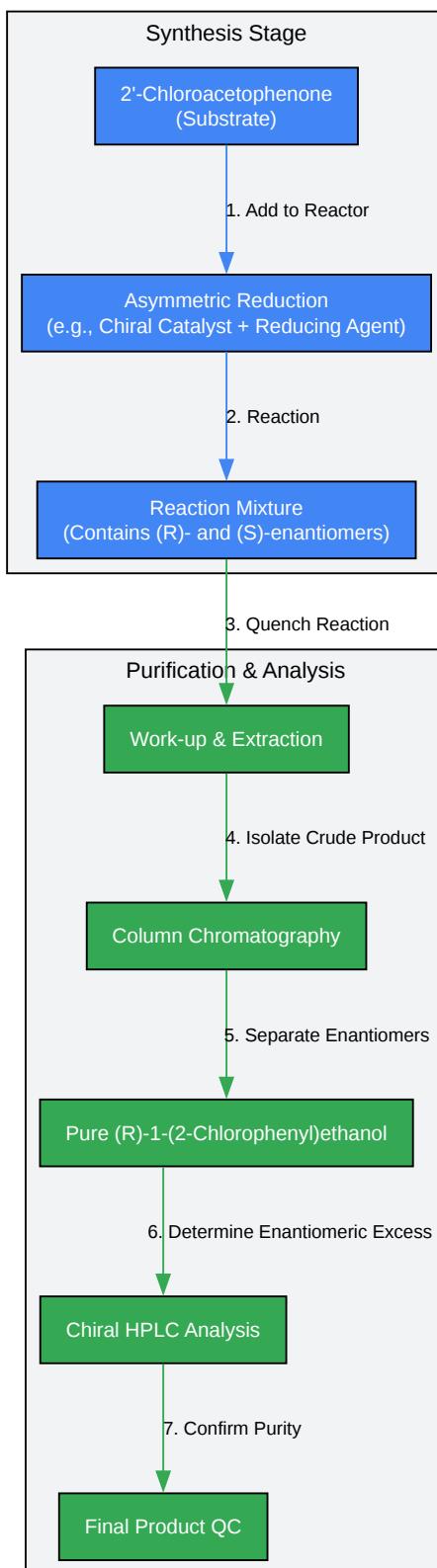
One notable application is in the synthesis of Cenobamate, an anti-seizure medication.[\[11\]](#) The process involves using the (R)-enantiomer to construct the final molecule with the correct stereochemistry required for its therapeutic effect.

## Experimental Protocols & Workflows

The primary route for producing enantiomerically pure **(R)-1-(2-Chlorophenyl)ethanol** is through the asymmetric reduction of the corresponding prochiral ketone, 2'-chloroacetophenone. This can be achieved via both chemocatalytic and biocatalytic methods.  
[\[9\]](#)

## General Experimental Workflow: Asymmetric Reduction

The following diagram illustrates a generalized workflow for the synthesis and purification of **(R)-1-(2-Chlorophenyl)ethanol**.



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Caption: General workflow for asymmetric synthesis and purification.

## Protocol: Synthesis of a Downstream Intermediate

**(R)-1-(2-chlorophenyl)ethanol** is a precursor for more complex molecules. For instance, it can be used to synthesize **(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol**, an intermediate for Cenobamate.

A published method describes the following steps:

- Reacting **(R)-1-(2-chlorophenyl)ethanol** with a tetrazole compound.
- The resulting mixture undergoes work-up with water and ethyl acetate.
- The organic layer is separated, washed with aqueous sodium chloride solution, and treated with charcoal.
- The solvent is distilled off to yield **(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol**.  
[11]

The logical flow for utilizing this chiral alcohol as a building block is depicted below.



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Caption: Role as a key intermediate in multi-step API synthesis.

## Safety and Handling

**(R)-1-(2-Chlorophenyl)ethanol** is associated with several hazards and requires careful handling in a laboratory setting.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Precautionary Measures:

- Handling: Use only in a well-ventilated area under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid contact with skin and eyes.[6]
- Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[14]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12][14] For skin contact, wash off immediately with soap and plenty of water.[13][14] If inhaled, move the person to fresh air.[13][14] Seek medical attention if symptoms persist.[15]

Always consult the material safety data sheet (MSDS) before handling this chemical.[12][13][14][15][16]

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